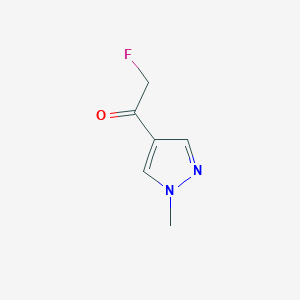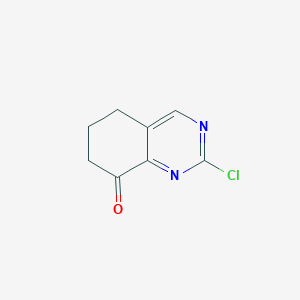
2-chloro-6,7-dihydroquinazolin-8(5H)-one
Übersicht
Beschreibung
2-Chloro-6,7-dihydroquinazolin-8(5H)-one (2-Cl-6,7-DHQ) is a synthetic compound with a wide range of potential applications in chemical and biological research. It is a heterocyclic organic compound, consisting of a fused benzene ring and a quinazolinone ring. It is a colorless solid, soluble in water and polar organic solvents. It is usually synthesized by the condensation of 2-chloro-6-aminobenzothiazole and 3-methyl-2-oxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
Application in Textile Industry
Scientific Field
Textile Chemistry
Application Summary
The compound is used in the synthesis of disazo disperse dyes for polyester fabrics. These dyes are designed to be more environmentally friendly and offer excellent fastness properties.
Methods of Application
The synthesis involves diazotization reactions followed by coupling with various components. The dyes’ fastness properties are evaluated through standard tests for light, wash, heat, and rubbing fastness.
Results
The synthesized dyes exhibit good to very good light fastness and excellent sublimation and wash fastness ratings, indicating their potential commercial importance in the textile industry .
Eigenschaften
IUPAC Name |
2-chloro-6,7-dihydro-5H-quinazolin-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXAEOQTOHCKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C(=O)C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6,7-dihydroquinazolin-8(5H)-one | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Bromophenyl)carbonyl]furan](/img/structure/B2911433.png)
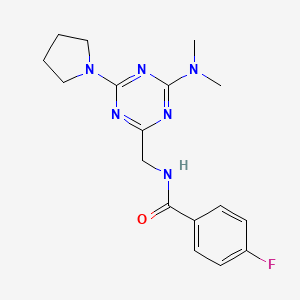
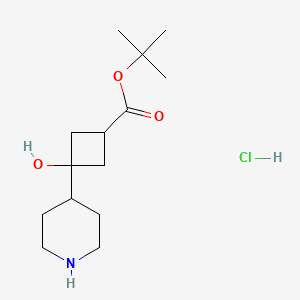
![5-{[(4-Methoxyphenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B2911437.png)
![2-[(2-Nitrophenyl)methyl]cyclopentan-1-one](/img/structure/B2911439.png)
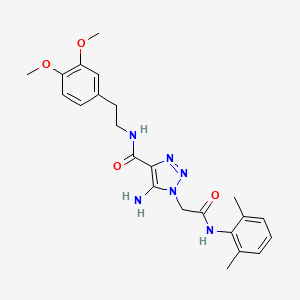
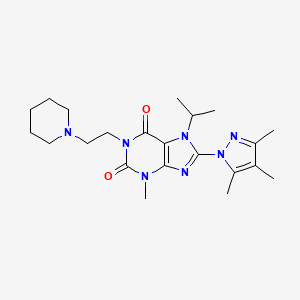
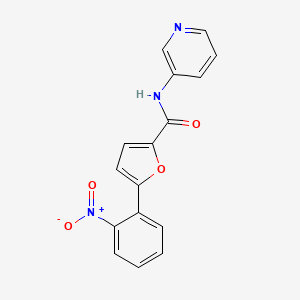
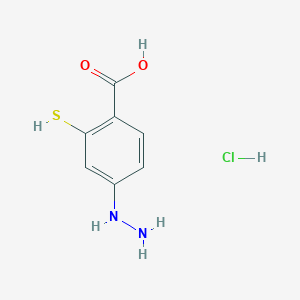
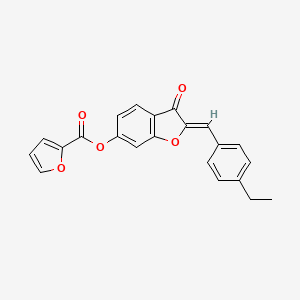
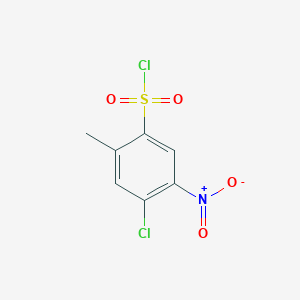
![Methyl 3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate](/img/structure/B2911449.png)

